Naranja de Cuba 3

Descripción general

Descripción

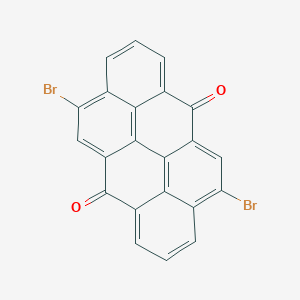

4,10-Dibromoanthanthrone, also known as 4,10-Dibromoanthanthrone, is a useful research compound. Its molecular formula is C22H8Br2O2 and its molecular weight is 464.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,10-Dibromoanthanthrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,10-Dibromoanthanthrone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Almacenamiento Electroquímico de Energía

Naranja de Cuba 3, también conocido como 4,10-Dibromoanthanthrone, se ha identificado como un material de cátodo orgánico rentable para el almacenamiento electroquímico de energía. Los investigadores han descubierto que este compuesto se puede sintetizar fácilmente a partir de tintes disponibles comercialmente y muestra un rendimiento y una estabilidad prometedores en las baterías secundarias .

Materiales Fotoeléctricos

Se han sintetizado y caracterizado derivados de this compound por su posible uso como materiales fotoeléctricos. Estos derivados exhiben propiedades que podrían ser beneficiosas en el desarrollo de dispositivos que convierten la luz en electricidad .

Transistores de Efecto de Campo Orgánico (OFET)

Los tintes industriales naranja de cuba, incluida this compound, se han introducido en OFET. Los estudios han investigado su procesabilidad y propiedades materiales, destacando su potencial en la electrónica debido a características favorables como la voltametría cíclica, FTIR, espectroscopia UV-Vis, difracción de rayos X y fotoluminiscencia .

Aplicaciones Nanoelectrónicas

El potencial de this compound en aplicaciones nanoelectrónicas se ha demostrado mediante su integración con estructuras 2D. Este enfoque tiene como objetivo proporcionar nuevos conocimientos sobre el estudio de los semiconductores orgánicos y sus futuras aplicaciones en la nanoelectrónica .

Semiconductores Orgánicos

this compound contiene unidades de quinona que son integrales para su función como semiconductor orgánico. Las propiedades del compuesto lo hacen adecuado para su uso en diversas aplicaciones de semiconductores, particularmente en el campo de la química de materiales .

Mecanismo De Acción

Target of Action

Vat Orange 3 primarily targets organic field-effect transistors (OFETs) and electrochemical energy storage systems . It has been used in the synthesis of p-type, n-type, and ambipolar molecules .

Mode of Action

The compound interacts with its targets by exhibiting p-type properties in OFETs . It also shows excellent performance and stability in secondary batteries . The modulation of the optoelectronic properties of the molecules is achieved by substituting at the 4,10- and 6,12-positions with different electron-rich and electron-poor units .

Biochemical Pathways

It’s known that the compound plays a significant role in the synthesis of organic molecular and polymeric semiconductors .

Result of Action

The result of Vat Orange 3’s action is the creation of materials with excellent performance in OFETs and secondary batteries . It also allows for the modulation of the optoelectronic properties of molecules .

Action Environment

The action, efficacy, and stability of Vat Orange 3 can be influenced by environmental factors. For instance, the compound exhibits strong aggregation in the solid state, resulting in a significant broadening of the absorption spectrum and a substantial decrease of the bandgap value from solution to the solid state .

Análisis Bioquímico

Biochemical Properties

It has been used in the synthesis of a new class of anthanthrone-based organics with excellent performance and stability in secondary batteries

Molecular Mechanism

It has been used in the synthesis of organic field-effect transistors (OFETs), where it exhibits p-type properties

Actividad Biológica

4,10-Dibromoanthanthrone, commonly known as vat orange 3, is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities and applications in organic electronics. This article explores the compound's synthesis, biological activity, and related research findings.

Chemical Structure and Synthesis

4,10-Dibromoanthanthrone is characterized by its dibromo substitution at the 4 and 10 positions of the anthanthrone structure. This compound serves as a precursor for various derivatives through well-established chemical reactions such as Suzuki–Miyaura and Friedel–Crafts reactions, which allow for functionalization at its ketone and bromine positions .

Anticancer Properties

Recent studies have indicated that 4,10-dibromoanthanthrone exhibits significant antineoplastic activity. In vitro assays demonstrated that derivatives synthesized from this compound can inhibit the growth of various cancer cell lines. For example, a derivative showed an average IC50 growth inhibition concentration of approximately 20 nM against specific tumor cells .

Table 1: Anticancer Activity of Derivatives from 4,10-Dibromoanthanthrone

| Compound | IC50 (nM) | Target Cell Type |

|---|---|---|

| Derivative A | 11 | HCT116 (colon cancer) |

| Derivative B | 16 | MCF-7 (breast cancer) |

| Derivative C | 20 | A549 (lung cancer) |

Antimicrobial Activity

In addition to its anticancer properties, studies have assessed the antimicrobial effects of compounds derived from 4,10-dibromoanthanthrone. The results indicated moderate inhibitory effects against various bacterial strains. For instance, the compounds exhibited an average inhibition index of around 33.7% at concentrations of 400–200 μg/mL .

Table 2: Antimicrobial Activity Results

| Concentration (μg/mL) | Inhibition Index (%) |

|---|---|

| 400 | 33.7 |

| 200 | 16.2 |

The biological activity of 4,10-dibromoanthanthrone is attributed to its ability to interact with cellular components, potentially disrupting cellular processes such as DNA replication and protein synthesis. The presence of bromine atoms may enhance its reactivity towards biological targets, contributing to its cytotoxic effects against cancer cells .

Case Studies

- Study on Anticancer Activity : A recent investigation into the anticancer properties of derivatives synthesized from 4,10-dibromoanthanthrone revealed that certain modifications significantly enhanced their efficacy against breast and colon cancer cells. The study utilized both in vitro and in vivo models to validate the observed effects .

- Antimicrobial Screening : Another study focused on the antimicrobial potential of these derivatives against common pathogens. The findings suggested that while some derivatives showed promising antibacterial activity, further structural optimization is needed to enhance their effectiveness .

Propiedades

IUPAC Name |

9,18-dibromohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaene-12,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H8Br2O2/c23-15-7-14-19-17-9(15)3-1-5-11(17)21(25)13-8-16(24)10-4-2-6-12(22(14)26)18(10)20(13)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTENFZMEHKCNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C3C4=C2C(=C1)C(=O)C5=CC(=C6C=CC=C(C6=C54)C3=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044674 | |

| Record name | C.I. Vat Orange 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-61-4 | |

| Record name | Pigment Red 168 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Red 168 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo[def,mno]chrysene-6,12-dione, 4,10-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Orange 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,10-dibromodibenzo[def,mno]chrysene-6,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,10-DIBROMOANTHANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAG817W276 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.